5-(3-Bromo-4-methylphenyl)-2H-tetrazole

Catalog No.
S791102
CAS No.
326912-89-4
M.F
C8H7BrN4
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(3-Bromo-4-methylphenyl)-2H-tetrazole

CAS Number

326912-89-4

Product Name

5-(3-Bromo-4-methylphenyl)-2H-tetrazole

IUPAC Name

5-(3-bromo-4-methylphenyl)-2H-tetrazole

Molecular Formula

C8H7BrN4

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C8H7BrN4/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,1H3,(H,10,11,12,13)

InChI Key

DDTMWVWPEPRPBC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NNN=N2)Br

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNN=N2)Br

5-(3-Bromo-4-methylphenyl)-2H-tetrazole is an organic compound belonging to the class of tetrazoles, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. The compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to the tetrazole ring. This structural arrangement imparts unique chemical properties and potential biological activities, making it a subject of interest in various fields such as medicinal chemistry and materials science.

, including:

  • Substitution Reactions: The bromine atom can be substituted with nucleophiles such as amines, thiols, or alkoxides.
  • Oxidation and Reduction Reactions: The compound can be oxidized to form corresponding oxides or reduced to yield dehalogenated derivatives.
  • Cyclization Reactions: The tetrazole ring can participate in cyclization reactions, leading to the formation of more complex heterocyclic compounds .

Research indicates that 5-(3-Bromo-4-methylphenyl)-2H-tetrazole exhibits significant biological activity. It has been investigated for its potential antimicrobial, antifungal, and anticancer properties. The presence of the bromine atom and the tetrazole moiety enhances its interaction with biological targets, potentially modulating enzyme activity or receptor binding .

The synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole generally involves multiple steps:

  • Bromination: A suitable phenyl precursor is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
  • Introduction of Substituents: The brominated phenyl compound is then reacted with appropriate reagents (e.g., alcohols) to introduce functional groups like 2-methylpropoxy.
  • Cyclization: The final step involves the formation of the tetrazole ring through cyclization reactions involving azide precursors .

5-(3-Bromo-4-methylphenyl)-2H-tetrazole has diverse applications across various fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules and heterocycles.
  • Biology: Explored for its bioactive potential in drug development and therapeutic applications.
  • Industry: Used in developing advanced materials and as a catalyst in various chemical processes .

The interaction studies of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole focus on its binding affinity with specific molecular targets such as enzymes and receptors. The compound's mechanism of action involves inhibiting or modulating the activity of these targets, which is crucial for its potential therapeutic applications. The unique structural features, including the bromine atom and the tetrazole ring, play significant roles in determining its binding specificity and efficacy .

Several compounds share structural similarities with 5-(3-Bromo-4-methylphenyl)-2H-tetrazole. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
5-(3-Bromo-4-methylphenyl)-1H-tetrazoleSimilar structure but contains a different nitrogen configurationExhibits distinct reactivity due to the different nitrogen arrangement
5-(3-Bromo-4-methoxyphenyl)-2H-tetrazoleContains a methoxy group instead of a methyl groupAlters solubility and reactivity compared to the target compound
5-(3-Bromo-4-ethoxyphenyl)-2H-tetrazoleEthoxy group replaces the methyl groupProvides different physical properties affecting biological activity

Uniqueness

The uniqueness of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole lies in its specific combination of functional groups and structural features. The presence of the bromine atom enhances its reactivity in substitution reactions, while the tetrazole moiety contributes to its biological activity. These characteristics make it a valuable compound for research and application in medicinal chemistry, particularly as a precursor for drug development and synthetic chemistry .

5-(3-Bromo-4-methylphenyl)-2H-tetrazole is a heterocyclic organic compound characterized by a tetrazole ring substituted with a brominated aromatic group. Its chemical identity is defined by the following properties:

PropertyValueSource
IUPAC Name5-(3-bromo-4-methylphenyl)-2H-tetrazole
CAS Number326912-89-4
Molecular FormulaC₈H₇BrN₄
Molecular Weight239.07 g/mol
Synonyms5-(3-Bromo-4-methylphenyl)-1H-tetrazole, 326912-89-4

The compound exists as a crystalline solid with a reported melting point of 174–181°C. Its structure consists of a five-membered tetrazole ring (C-N-N-N-N) with a bromine atom and methyl group attached to the para and meta positions of a phenyl ring, respectively.

Structural Characteristics

The tetrazole core is a nitrogen-rich heterocycle, contributing to the compound’s stability and reactivity. Key features include:

  • Tetrazole Ring: A planar, aromatic structure with delocalized π-electrons, enabling participation in hydrogen bonding and coordination chemistry.
  • Substituents:
    • 3-Bromo-4-methylphenyl Group: The bromine atom enhances electrophilicity, while the methyl group introduces steric hindrance and modulates electronic effects.
    • Positional Isomerism: The substituents occupy specific positions (3-bromo and 4-methyl) on the phenyl ring, influencing molecular packing and intermolecular interactions.

Physicochemical Properties

Critical physicochemical data include:

PropertyValueSource
SolubilitySoluble in DMF, insoluble in water
Boiling Point391.3°C at 760 mmHg
Density1.6 g/cm³ (estimated)
Vapor Pressure0.0 mmHg at 25°C

The compound’s stability is attributed to the tetrazole ring’s aromaticity, though the bromine atom may render it susceptible to nucleophilic substitution reactions.

5-(3-Bromo-4-methylphenyl)-2H-tetrazole possesses a molecular formula of C8H7BrN4 with a molecular weight of 239.07 g/mol [5] [3]. The compound features a tetrazole ring directly connected to a substituted phenyl ring bearing both bromine and methyl substituents in specific positional arrangements [3]. This particular substitution pattern creates a unique electronic environment that influences both the chemical reactivity and potential biological activity of the molecule [3].

PropertyValue
Molecular FormulaC8H7BrN4
Molecular Weight239.07 g/mol
Tetrazole Ring Position2H-tetrazole
Aromatic Substituents3-Bromo, 4-methyl
Ring SystemFive-membered nitrogen-rich heterocycle

The tetrazole moiety in this compound can exist in tautomeric equilibrium between 1H and 2H forms, with the hydrogen atom capable of migration between nitrogen positions [4] [6]. The pKa values of tetrazoles typically range from 4.5 to 4.9, making them significantly acidic and comparable to carboxylic acids in their ionization behavior [4] [6]. This acidic character arises from the extensive delocalization of electron density across the nitrogen-rich ring system [6].

Bioisosteric Significance in Drug Design

The tetrazole heterocycle functions as a metabolically stable bioisosteric replacement for carboxylic acid groups in pharmaceutical compounds [1] [2] [7]. This bioisosterism represents a fundamental principle in medicinal chemistry, where tetrazoles provide enhanced lipophilicity while maintaining similar hydrogen bonding capabilities [2] [8]. The replacement of carboxylic acid functionalities with tetrazole rings often results in improved pharmacokinetic profiles and increased bioavailability [1] [7].

Research demonstrates that tetrazole-containing compounds exhibit approximately ten times greater lipophilicity compared to their carboxylic acid counterparts while maintaining similar ionization characteristics at physiological pH [8]. The tetrazole ring system enables formation of multiple hydrogen bonds simultaneously with biological targets through its four nitrogen atoms [1]. This enhanced binding capability often translates to improved therapeutic efficacy and selectivity [1] [2].

Bioisosteric PropertiesTetrazole vs Carboxylic Acid
Metabolic StabilityEnhanced resistance to enzymatic degradation
Lipophilicity10-fold increase compared to carboxylates
Hydrogen BondingMultiple donor/acceptor sites available
pKa Range4.5-4.9 (similar to carboxylic acids)
Membrane PenetrationImproved due to increased lipophilicity

Synthetic Methodologies and Chemical Transformations

The synthesis of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole typically employs the widely utilized [3+2] cycloaddition reaction between appropriately substituted benzonitrile derivatives and sodium azide [9] [10]. This synthetic approach represents the most versatile and atom-efficient method for tetrazole formation [11] [9]. The reaction proceeds under thermal conditions, often requiring temperatures between 100-120°C in polar aprotic solvents such as dimethylformamide [9].

Synthetic MethodReagentsConditionsYield Range
[3+2] Cycloaddition3-Bromo-4-methylbenzonitrile + NaN3DMF, 100-120°C, 4-12 hours70-95%
Microwave-AssistedNitrile + azide under MW irradiation160°C, 1-4 hours80-99%
Metal-CatalyzedCuI, ZnBr2 catalystsRoom temperature to 120°C60-95%

Advanced synthetic methodologies include microwave-assisted synthesis, which significantly reduces reaction times while maintaining high yields [9]. Metal-catalyzed approaches using copper(I) iodide or zinc bromide provide alternative pathways with improved reaction efficiency [12] [9]. The incorporation of the bromine substituent in the 3-position of the phenyl ring enhances the electrophilic character of the aromatic system, facilitating subsequent chemical transformations [3].

Applications in Pharmaceutical Research

The significance of 5-(3-Bromo-4-methylphenyl)-2H-tetrazole in pharmaceutical research stems from its potential applications as an intermediate in drug development [3]. Tetrazole derivatives demonstrate extensive biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties [14] [15] [16]. The bromine substituent provides a reactive handle for further synthetic elaboration through cross-coupling reactions and nucleophilic substitution processes [3].

Research indicates that brominated tetrazole compounds serve as key intermediates in the synthesis of pharmaceuticals targeting neurological disorders [3] . The compound's structural features enable it to participate in various biochemical assays and contribute to the development of new diagnostic tools [3]. The tetrazole moiety's ability to form stable complexes with metal ions expands its utility in coordination chemistry applications [3].

Research ApplicationMechanismTherapeutic Target
Pharmaceutical DevelopmentIntermediate for neurological drugsCentral nervous system disorders
Biochemical ResearchEnzyme inhibition studiesVarious metabolic pathways
Material ScienceEnhanced thermal stabilityAdvanced polymer systems
Agricultural ChemistryPesticide/herbicide developmentCrop protection applications

Structure-Activity Relationships

The positioning of the bromine atom at the 3-position and the methyl group at the 4-position of the phenyl ring creates specific steric and electronic effects that influence the compound's biological activity [5]. The bromine substituent introduces electron-withdrawing character while providing a site for potential metabolic transformation [18]. The methyl group contributes electron-donating properties and increases the overall lipophilicity of the molecule [5].

Comparative studies of related tetrazole derivatives demonstrate that halogen substitution patterns significantly affect both chemical reactivity and biological potency [19] [18]. The 3-bromo-4-methyl substitution pattern represents an optimal balance between electronic effects and steric accessibility for biological targets [18]. Research findings indicate that compounds with this specific substitution pattern exhibit enhanced binding affinity to certain protein targets compared to unsubstituted analogs [19].

XLogP3

2.2

Dates

Last modified: 08-15-2023

Explore Compound Types